Ácido benzoico, 4-(2-(octiloxi)benzamido)-, 2-(dietilamino)éster etílico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

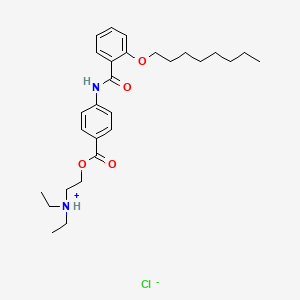

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a useful research compound. Its molecular formula is C28H41ClN2O4 and its molecular weight is 505.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anestésicos Locales

La estructura de este compuesto sugiere un uso potencial como anestésico local debido a la presencia del grupo dietilaminoetil, que se encuentra comúnmente en anestésicos locales como la procaína . Este grupo puede estabilizar la membrana de las neuronas y prevenir la iniciación y transmisión de los impulsos nerviosos, proporcionando un efecto adormecedor.

Investigación en Química de Coordinación

El compuesto podría utilizarse en química de coordinación para sintetizar nuevos complejos metálicos con aplicaciones potenciales en catálisis o ciencia de materiales .

Actividad Biológica

Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H30N2O3⋅HCl, with a molecular weight of approximately 377.93 g/mol. It features a benzoic acid moiety linked to an octyloxy group and a diethylaminoethyl ester.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O3⋅HCl |

| Molecular Weight | 377.93 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of Benzoic acid derivatives often involves interaction with various receptors and enzymes. This compound is believed to act primarily through the following mechanisms:

- Anticholinergic Activity : Similar to other compounds with diethylamino groups, it may exhibit anticholinergic properties by antagonizing muscarinic acetylcholine receptors. This can lead to reduced smooth muscle contraction and decreased glandular secretion, making it potentially useful in treating conditions like irritable bowel syndrome (IBS) and urinary incontinence .

- Modulation of Neurotransmitter Release : The presence of the diethylamino group suggests that the compound could influence neurotransmitter release, particularly in the central nervous system, which may contribute to its therapeutic effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that benzoic acid derivatives can exhibit antimicrobial activity against various pathogens. The introduction of octyloxy and diethylamino groups may enhance these effects by improving lipid solubility and membrane penetration .

- Anti-inflammatory Effects : Some benzoic acid derivatives have demonstrated anti-inflammatory properties in vitro and in vivo. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses .

- Analgesic Effects : There is evidence suggesting that compounds with similar structures may possess analgesic properties, potentially providing relief from pain through central or peripheral mechanisms .

Case Studies

- Irritable Bowel Syndrome (IBS) : A clinical study investigated the efficacy of anticholinergic agents similar to this compound in patients with IBS. Results indicated significant symptom relief, supporting the potential application of Benzoic acid derivatives in managing gastrointestinal disorders.

- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of benzoic acid derivatives found that modifications, such as those present in this compound, improved efficacy against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Propiedades

IUPAC Name |

diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABTEMOZNFDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-52-1 |

Source

|

| Record name | Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.